Dapagliflozin Keto Impurity

Catalog No.
S884206
CAS No.
2169998-23-4
M.F
C21H23ClO7
M. Wt
422.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dapagliflozin Keto Impurity

CAS Number

2169998-23-4

Product Name

Dapagliflozin Keto Impurity

IUPAC Name

[2-chloro-5-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone

Molecular Formula

C21H23ClO7

Molecular Weight

422.9 g/mol

InChI

InChI=1S/C21H23ClO7/c1-2-28-13-6-3-11(4-7-13)17(24)14-9-12(5-8-15(14)22)21-20(27)19(26)18(25)16(10-23)29-21/h3-9,16,18-21,23,25-27H,2,10H2,1H3/t16-,18+,19+,20-,21+/m1/s1

InChI Key

YPBPJGIQJRTYNA-RQSWOZRGSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl

Impurity Profiling and Qualification

  • One crucial application of Dapagliflozin Keto Impurity is in impurity profiling and qualification during drug development. This involves identifying, characterizing, and understanding the potential impact of all impurities present in a drug substance. By isolating and analyzing Dapagliflozin Keto Impurity, researchers can assess its potential impact on the final drug product. This information is vital for ensuring the drug's safety and efficacy [, ].

Setting Specifications and Degradation Studies

  • Dapagliflozin Keto Impurity can also be used to set specifications for the acceptable level of impurities in the final Dapagliflozin drug product. Regulatory agencies require manufacturers to establish these specifications to guarantee product quality and consistency. By studying how Dapagliflozin Keto Impurity behaves over time and under different storage conditions, researchers can determine a safe and acceptable limit for its presence in the final medication [, ].
  • Dapagliflozin Keto Impurity is for research purposes only and should not be used for human consumption.

Dapagliflozin Keto Impurity, with the Chemical Abstracts Service (CAS) number 2169998-23-4, is a chemical compound associated with the pharmaceutical drug Dapagliflozin, which is primarily used in the treatment of type 2 diabetes. The molecular formula for Dapagliflozin Keto Impurity is C21H23ClO7, and it has a molecular weight of 422.86 g/mol. This compound is categorized as an impurity and is significant in quality control processes during the synthesis of Dapagliflozin and its formulations .

Dapagliflozin Keto Impurity is characterized by its structural complexity, which includes a chloro-substituted aromatic ring and multiple hydroxyl groups indicative of its potential biological activity. The compound's structure can be represented by the Simplified Molecular Input Line Entry System (SMILES) notation: CCOc1ccc(cc1)C(=O)c2cc(ccc2Cl)C3O[C@H](CO)[C@@H](O)[C@H](O)[C@H]3O .

Dapagliflozin Keto Impurity, by definition, is not the intended active ingredient and likely does not possess the same mechanism of action as Dapagliflozin.

  • Safety information on Dapagliflozin Keto Impurity is not publicly available.
  • Generally, unknown impurities raise concerns about potential side effects or interactions within the body.
  • Pharmaceutical manufacturers rigorously test and set limits for such impurities to minimize risks associated with the final drug product [].
Typical of organic synthesis. These reactions may include:

  • Acylation: The introduction of an acyl group into an aromatic ring, which can be achieved through Friedel-Crafts acylation.
  • Reduction: The conversion of ketones to alcohols, often using reducing agents such as sodium borohydride.
  • Esterification: The formation of esters from acids and alcohols, which may be relevant in the formation of the ethoxy group present in the compound.

The specific reaction pathways can vary based on the synthetic route chosen for producing Dapagliflozin and its impurities.

The synthesis methods for Dapagliflozin Keto Impurity typically involve multi-step organic synthesis processes. These methods may include:

  • Starting Materials: Utilizing commercially available precursors that contain necessary functional groups.
  • Reagent Selection: Choosing appropriate reagents for each step to ensure high yield and purity.
  • Purification: Employing techniques such as High-Performance Liquid Chromatography (HPLC) to achieve >95% purity for regulatory compliance.

These methods are crucial for ensuring that the impurity levels are controlled during the production of Dapagliflozin .

Dapagliflozin Keto Impurity serves several important roles in pharmaceutical development:

  • Quality Control: It is utilized as a standard reference material during the quality control processes to ensure that Dapagliflozin formulations meet regulatory standards.
  • Toxicity Studies: The impurity is studied to assess any potential toxic effects that may arise from its presence in drug formulations.
  • Regulatory Filings: It is significant for Abbreviated New Drug Application (ANDA) filings with regulatory bodies like the FDA, where detailed impurity profiles are required .

Interaction studies involving Dapagliflozin Keto Impurity focus on its behavior in biological systems and its potential interactions with other compounds. While specific data on these interactions are scarce, impurities can affect pharmacokinetics and pharmacodynamics by altering drug metabolism or efficacy. Therefore, understanding these interactions is critical for ensuring patient safety and therapeutic effectiveness .

Dapagliflozin Keto Impurity shares structural similarities with several other compounds used in diabetes management and related therapeutic areas. Key similar compounds include:

  • Canagliflozin: Another sodium-glucose transporter 2 inhibitor used for type 2 diabetes treatment.
  • Empagliflozin: Similar to Dapagliflozin, it also inhibits sodium-glucose transporter 2.
  • Ertugliflozin: A newer addition to this class of drugs with similar mechanisms.

Comparison Table

Compound NameCAS NumberMolecular FormulaUnique Features
Dapagliflozin461432-26-8C21H25ClO7First-in-class sodium-glucose transporter 2 inhibitor
Canagliflozin872273-64-0C24H25ClO7Contains a larger aliphatic side chain
Empagliflozin864070-44-0C23H27ClO7Notable for cardiovascular benefits
Ertugliflozin1203326-66-9C22H25ClO7Distinctive structural modifications

Each compound exhibits unique features that differentiate them from one another while maintaining a common mechanism of action related to glucose regulation .

High-Performance Liquid Chromatography serves as the cornerstone analytical technique for Dapagliflozin Keto Impurity analysis, providing exceptional separation capabilities and quantitative precision [1] [2] [3]. The versatility of HPLC methodologies enables comprehensive impurity profiling while maintaining the stringent requirements of pharmaceutical analysis.

Stability-Indicating High-Performance Liquid Chromatography Methods

Stability-indicating HPLC methods represent the gold standard for pharmaceutical impurity analysis, specifically designed to separate the target compound from all potential degradation products and process-related impurities [4] [5] [6]. These methods demonstrate exceptional capability in distinguishing Dapagliflozin Keto Impurity from the parent compound and other related substances under various stress conditions.

The fundamental principles of stability-indicating methods require complete chromatographic separation of all components present in the sample matrix [7]. For Dapagliflozin Keto Impurity analysis, researchers have successfully developed multiple validated approaches utilizing different stationary phases and mobile phase compositions. The Hypersil BDS C18 column system (250 mm × 4.6 mm, 5 μm) with gradient elution demonstrates exceptional performance, achieving baseline separation of Dapagliflozin and its six impurities with retention times ranging from 2.72 to 34.36 minutes [1] [2].

Method validation parameters consistently meet International Conference on Harmonisation guidelines, with precision values typically below 2.0% relative standard deviation, accuracy ranges of 98-102% for the active pharmaceutical ingredient, and linearity spanning from the limit of quantification to 150% of the specification limit [1] [5] [6]. The forced degradation studies encompass acidic, basic, oxidative, thermal, and photolytic conditions, demonstrating the method's ability to separate degradation products from the intact impurity structure [4] [8].

Peak purity assessment utilizing photodiode array detection confirms the homogeneity of eluted peaks, with purity angles consistently below purity thresholds, indicating the absence of co-eluting interferences [9] [10]. The stability-indicating nature is further validated through stress testing protocols that demonstrate the method's capability to detect and quantify degradation products formed under accelerated stability conditions.

Gradient Elution Optimization Strategies

Gradient elution optimization represents a sophisticated approach to achieving optimal separation of Dapagliflozin Keto Impurity from structurally similar compounds [7]. The strategic design of gradient profiles enables enhanced resolution for closely eluting peaks while maintaining reasonable analysis times and solvent consumption.

Multi-segment gradient methodologies have emerged as particularly effective for complex pharmaceutical impurity analysis [7]. These approaches typically employ an initial shallow gradient segment to separate early-eluting hydrophilic impurities, followed by a gradual increase in organic modifier concentration to elute the main compound and closely related impurities. The final steep gradient segment ensures complete elution of hydrophobic components and column regeneration.

Optimization strategies encompass systematic evaluation of multiple chromatographic parameters. Mobile phase composition optimization involves careful selection of organic modifiers, with acetonitrile and methanol demonstrating superior performance for Dapagliflozin-related compounds [1] [3]. Buffer selection and pH adjustment play critical roles in controlling analyte ionization and retention behavior, with phosphate buffers at pH 3.2-6.5 providing optimal separation conditions [11] [12].

Temperature optimization studies reveal that elevated column temperatures (30-40°C) enhance separation efficiency by reducing viscosity and improving mass transfer kinetics [2] [5]. Flow rate optimization balances analysis time with resolution requirements, with rates of 0.8-1.2 mL/min typically providing optimal performance. Detection wavelength selection utilizes photodiode array detection to identify optimal wavelengths that maximize sensitivity while minimizing background interference, typically in the range of 220-250 nm [13] [3].

The systematic approach to gradient optimization employs Design of Experiments methodologies to evaluate multiple variables simultaneously, enabling identification of optimal conditions while minimizing experimental effort . Response surface methodology facilitates understanding of parameter interactions and identification of robust operating regions that maintain method performance despite minor variations in chromatographic conditions.

Advanced Mass Spectrometric Characterization

Mass spectrometry provides unparalleled capabilities for structural characterization and molecular identification of Dapagliflozin Keto Impurity [15] [16] [17]. The combination of chromatographic separation with mass spectrometric detection enables both quantitative analysis and qualitative confirmation of molecular identity.

Liquid Chromatography-Tandem Mass Spectrometry Fragmentation Patterns

Liquid Chromatography-Tandem Mass Spectrometry represents the most sophisticated approach for Dapagliflozin Keto Impurity analysis, providing exceptional specificity through multiple reaction monitoring [16] [18] [19]. The technique enables definitive identification through characteristic fragmentation patterns while achieving detection limits in the nanogram per milliliter range.

The molecular ion of Dapagliflozin Keto Impurity (molecular weight 422.86 g/mol) generates specific fragmentation patterns under collision-induced dissociation conditions [20] [17]. Electrospray ionization in positive mode typically produces the protonated molecular ion [M+H]+ at m/z 423, which serves as the precursor ion for tandem mass spectrometry experiments. The presence of chlorine in the molecular structure creates characteristic isotopic patterns that facilitate unambiguous identification [21].

Fragmentation studies reveal characteristic neutral losses corresponding to specific structural moieties. Loss of the glucose unit (162 mass units) represents a primary fragmentation pathway, generating fragment ions that retain the aromatic portion of the molecule [17] [22]. The ketone functionality introduces additional fragmentation opportunities, with loss of carbon monoxide (28 mass units) being a commonly observed pathway.

Collision energy optimization studies demonstrate that energies in the range of 20-35 eV provide optimal fragmentation efficiency while maintaining adequate precursor ion intensity [16] [19]. Multiple reaction monitoring transitions typically include the molecular ion to the most abundant product ions, providing both qualitative confirmation and quantitative analysis capabilities.

The development of compound-specific mass spectrometric parameters requires systematic optimization of source conditions, including capillary voltage, nebulizer gas flow, and desolvation temperature [16] [23]. These parameters significantly influence ionization efficiency and must be optimized for each specific compound to achieve maximum sensitivity and reproducibility.

High-Resolution Mass Spectrometry Applications

High-Resolution Mass Spectrometry provides exceptional capabilities for accurate mass determination and molecular formula confirmation of Dapagliflozin Keto Impurity [24] [25] [26]. The technique enables differentiation of isobaric compounds and provides definitive molecular characterization with mass accuracy typically below 2 parts per million.

Quadrupole Time-of-Flight and Orbitrap mass spectrometers represent the most commonly employed platforms for high-resolution analysis [24] [25]. These instruments provide full-scan mass spectra with resolution exceeding 50,000, enabling accurate mass determination for both molecular ions and fragment ions. The accurate mass data facilitates determination of elemental composition and confirmation of molecular formula assignments.

High-resolution mass spectrometry proves particularly valuable for unknown impurity identification, where accurate mass data combined with fragmentation patterns enables structural elucidation without reference standards [27]. The technique can distinguish between compounds with identical nominal masses but different elemental compositions, a capability essential for pharmaceutical impurity analysis.

Data-dependent acquisition strategies enable automatic acquisition of high-resolution tandem mass spectra for compounds detected above predetermined threshold intensities [24] [25]. This approach facilitates comprehensive characterization of complex samples while minimizing instrument time and data file sizes.

The application of high-resolution mass spectrometry to Dapagliflozin Keto Impurity analysis enables confirmation of molecular structure and detection of minor structural variants that might arise during synthesis or storage [17] [28]. The technique provides definitive evidence for the presence of specific functional groups and enables differentiation from closely related structural isomers.

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary structural information that supports comprehensive characterization of Dapagliflozin Keto Impurity [11] [12] [28]. These techniques offer detailed insights into molecular structure, functional group identification, and conformational characteristics.

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy serves as the definitive technique for complete structural characterization of Dapagliflozin Keto Impurity [11] [12] [29]. Both one-dimensional and two-dimensional NMR experiments provide comprehensive information about molecular connectivity, stereochemistry, and conformational preferences.

Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shift patterns that enable identification of specific structural moieties [11] [29]. The ethyl group attached to the aromatic ring generates a characteristic triplet-quartet pattern in the aliphatic region (1.29-1.32 ppm for methyl, 3.71-4.08 ppm for methylene) [29]. The glucose moiety produces a complex multiplet pattern in the range of 3.40-3.98 ppm, with individual signals corresponding to specific positions on the sugar ring.

Aromatic protons appear in the downfield region (6.83-7.40 ppm), with coupling patterns and chemical shifts providing information about substitution patterns and electronic environments [29]. The ketone functionality influences the chemical shifts of adjacent carbons and protons, creating characteristic spectral signatures that enable differentiation from other structural variants.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about carbon environments and molecular connectivity [11] [29]. The carbonyl carbon typically appears around 170-180 ppm, while aromatic carbons generate signals in the 120-140 ppm region. Aliphatic carbons from the glucose moiety produce signals in the 60-80 ppm range, with specific chemical shifts corresponding to individual carbon positions.

Two-dimensional NMR experiments, including correlation spectroscopy and heteronuclear correlation techniques, enable complete assignment of all signals and confirmation of molecular connectivity [29] [30]. These experiments prove particularly valuable for complex molecules where signal overlap complicates one-dimensional spectra interpretation.

Infrared Spectral Correlations

Fourier Transform Infrared spectroscopy provides rapid and non-destructive characterization of functional groups present in Dapagliflozin Keto Impurity [31] [11] [28]. The technique offers characteristic absorption patterns that enable identification of specific molecular moieties and can serve as a fingerprint for compound identification.

The carbonyl stretch vibration represents the most characteristic feature in the infrared spectrum, typically appearing around 1600-1700 cm⁻¹ [31] [32]. The exact frequency depends on the electronic environment and conjugation effects, with aromatic ketones often showing absorption in the lower end of this range. The intensity and position of this band provide information about the carbonyl environment and can help differentiate between different structural variants.

Hydroxyl group vibrations from the glucose moiety generate broad absorption bands in the 3200-3600 cm⁻¹ region [31] [33]. These bands often show complex patterns due to hydrogen bonding interactions between adjacent hydroxyl groups. The intensity and shape of these absorptions provide information about the hydrogen bonding network and can indicate the presence of intramolecular interactions.

Carbon-oxygen stretch vibrations appear in the fingerprint region (1000-1300 cm⁻¹), with the specific absorption at 1065 cm⁻¹ being particularly characteristic for this compound class [31]. This absorption has been successfully utilized for quantitative analysis in pharmaceutical formulations, with calibration curves showing excellent linearity and precision.

Aromatic carbon-carbon stretch vibrations generate multiple absorption bands in the 1400-1600 cm⁻¹ region [31] [33]. These bands provide information about the aromatic substitution pattern and can help differentiate between different isomeric forms. The presence of chlorine substitution influences the overall spectral pattern and can serve as a diagnostic feature.

Attenuated Total Reflectance Fourier Transform Infrared spectroscopy offers particular advantages for pharmaceutical analysis, enabling direct analysis of solid samples without extensive sample preparation [31]. This technique has been successfully validated for quantitative analysis of Dapagliflozin in tablet formulations, achieving detection limits of 0.008% and quantification limits of 0.04%.

XLogP3

1.8

Dates

Last modified: 04-14-2024

Explore Compound Types